Cas no 910443-30-0 (1-sec-butyl-5-oxopyrrolidine-3-carboxamide)

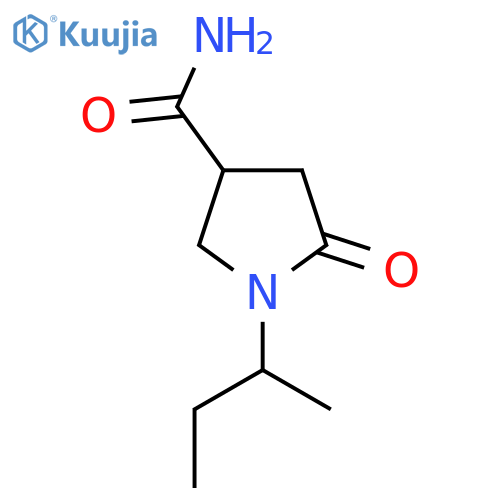

910443-30-0 structure

商品名:1-sec-butyl-5-oxopyrrolidine-3-carboxamide

CAS番号:910443-30-0

MF:C9H16N2O2

メガワット:184.235542297363

CID:5043362

1-sec-butyl-5-oxopyrrolidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(butan-2-yl)-5-oxopyrrolidine-3-carboxamide

- 1-Sec-butyl-5-oxopyrrolidine-3-carboxamide

- BBL021669

- KM4615

- STK894385

- 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

- 1-butan-2-yl-5-oxopyrrolidine-3-carboxamide

- 1-sec-butyl-5-oxopyrrolidine-3-carboxamide

-

- インチ: 1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13)

- InChIKey: LEKCWODOYZKEOP-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C(N)=O)CN1C(C)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 63.4

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 404.7±34.0 °C at 760 mmHg

- フラッシュポイント: 198.6±25.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

1-sec-butyl-5-oxopyrrolidine-3-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-sec-butyl-5-oxopyrrolidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S682463-100mg |

1-sec-butyl-5-oxopyrrolidine-3-carboxamide |

910443-30-0 | 100mg |

$ 230.00 | 2022-06-03 | ||

| Chemenu | CM529200-1g |

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide |

910443-30-0 | 97% | 1g |

$782 | 2024-07-20 | |

| TRC | S682463-10mg |

1-sec-butyl-5-oxopyrrolidine-3-carboxamide |

910443-30-0 | 10mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649324-1g |

1-(Sec-butyl)-5-oxopyrrolidine-3-carboxamide |

910443-30-0 | 98% | 1g |

¥9945.00 | 2024-04-25 | |

| TRC | S682463-50mg |

1-sec-butyl-5-oxopyrrolidine-3-carboxamide |

910443-30-0 | 50mg |

$ 160.00 | 2022-06-03 | ||

| Crysdot LLC | CD11019345-1g |

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide |

910443-30-0 | 97% | 1g |

$790 | 2024-07-19 |

1-sec-butyl-5-oxopyrrolidine-3-carboxamide 関連文献

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

910443-30-0 (1-sec-butyl-5-oxopyrrolidine-3-carboxamide) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量